
Ammonium laurate
Overview
Description
Ammonium laurate (C₁₂H₂₅COO⁻NH₄⁺) is the ammonium salt of lauric acid, a saturated fatty acid. It is synthesized via neutralization of lauric acid with ammonium hydroxide, forming a surfactant with both hydrophilic (ammonium) and hydrophobic (laurate chain) regions . Key properties include:
- Solubility: Soluble in polar solvents like water and ethanol, with solubility influenced by temperature and pH .
- Applications: Surfactant: Used in latex preservation (0.025–0.05% in high-ammonia latex) to stabilize viscosity and prevent coagulation . Nanotechnology: Replaces sodium dodecyl sulfate (SDS) in carbon nanotube deposition, reducing soap residue and improving electrical contact with metals . Herbicides: Demonstrated efficacy against moss and weeds, with ANOVA studies confirming its performance relative to potassium laurate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium laurate can be synthesized through the neutralization of lauric acid with ammonium hydroxide. The reaction typically involves dissolving lauric acid in a suitable solvent, such as ethanol, and then adding ammonium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, this compound is produced by reacting lauric acid with ammonia gas. This method involves passing ammonia gas through a solution of lauric acid in a non-aqueous solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ammonium laurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce lauric acid and other oxidation products.
Reduction: It can be reduced to form lauryl alcohol.
Substitution: The ammonium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate cation exchange.
Major Products Formed:
Oxidation: Lauric acid and other carboxylic acids.
Reduction: Lauryl alcohol.
Substitution: Various laurate salts depending on the substituting cation.
Scientific Research Applications
Biopolymer Recovery
Ammonium laurate is utilized in the extraction and recovery of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by microorganisms. A study demonstrated that this compound can effectively disrupt microbial cell membranes, facilitating the recovery of PHAs with high purity and yield. Specifically, when applied at a concentration of 200 wt%, it achieved polymer recoveries exceeding 99% without significant degradation of the product .
Case Study: PHA Recovery Process
- Microorganism Used : Cupriavidus necator DSM 545
- Recovery Method :
- This compound solution was added to a microbial slurry.
- CO2 was introduced to lower pH, converting this compound into neutral lauric acid and facilitating polymer precipitation.
- Results :
- Polymer recovery rates: >99%
- Purity levels: >90%
This method not only enhances polymer recovery but also promotes sustainability by allowing the recycling of this compound in subsequent processes .
Stabilization of Natural Rubber Latex
This compound serves as an effective stabilizer in the radiation vulcanization of natural rubber latex (RVNRL). Research indicates that incorporating this compound improves the mechanical stability time (MST) of RVNRL, making it less susceptible to destabilization during storage. The optimal concentration identified was 0.08 phr, which significantly enhanced MST compared to control samples .
Case Study: Mechanical Stability Testing
- Objective : Assess the impact of this compound on RVNRL stability.
- Methodology :
- Various concentrations (0 to 0.10 phr) were tested.
- Mechanical stability was measured over a month.
- Findings :
- Higher concentrations correlated with increased MST.
- The sample with 0.08 phr showed superior stability compared to others.
This application highlights this compound's role in enhancing the durability of rubber products, crucial for various industrial applications .
Surfactant Properties in Industrial Processes
This compound exhibits versatile surfactant properties that facilitate various industrial processes. Its ability to act as a switchable anionic surfactant allows for reversible changes in solubility based on pH adjustments, making it valuable in formulations requiring precise control over surfactant behavior .
Applications Include :
- Emulsification : Used in cosmetic formulations to stabilize emulsions.
- Cleaning Agents : Effective in formulations requiring biodegradable surfactants.
Chemical Reactions and Modifications
The compound can undergo several chemical transformations, including oxidation and reduction, which expand its utility in synthetic chemistry. For instance:
- Oxidation : Produces lauric acid and other derivatives.
- Reduction : Forms lauryl alcohol.
These reactions allow this compound to serve as a precursor or intermediate in various chemical syntheses, broadening its applicability in research and industrial settings.
Mechanism of Action
The primary mechanism of action of ammonium laurate is its surfactant property. The molecule has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This amphiphilic nature allows it to reduce the surface tension of water, facilitating the formation of micelles. These micelles can encapsulate hydrophobic substances, making them soluble in water. This property is crucial in cleaning applications and in the stabilization of colloidal systems .
Comparison with Similar Compounds
Ammonium laurate belongs to the carboxylate surfactant family. Below is a comparative analysis with structurally or functionally related compounds:
Sodium Laurate (C₁₂H₂₅COO⁻Na⁺)
- Structure : Sodium cation instead of ammonium.
- Properties :
- Applications : Common in detergents and foaming agents; less effective in latex stabilization due to stronger ionic interactions causing viscosity instability .
Dodecyltrimethylammonium Bromide (DTAB, C₁₂H₂₅N⁺(CH₃)₃Br⁻)
- Structure : Quaternary ammonium cation with bromide counterion.
- Properties: Cationic surfactant with higher antimicrobial activity . Forms micelles at lower concentrations than this compound but leaves residues in nanotechnology applications .
- Applications : Used in oil-based drilling fluids; less versatile in pharmaceutical solubilization due to toxicity concerns .
Protic Ionic Liquids (PILs) with Laurate Anions
Ethanolamine-based PILs like [MEA]La, [DEA]La, and [TEA]La share the laurate anion but differ in cation structure:
- Key Insight: this compound’s simpler cation structure limits its solubilization capacity compared to ethanolamine-based PILs, which offer tunable hydrophilicity .
Manganese Laurate (C₂₄H₄₈MnO₄)
- Structure : Mn²⁺ bonded to two laurate chains.
- Properties :
- Applications : Specialized industrial roles (e.g., paint drying agent), unlike this compound’s broad surfactant use .
Potassium Laurate (C₁₂H₂₅COO⁻K⁺)
- Comparison with this compound: Herbicide Efficacy: Potassium laurate shows marginally higher efficacy in ANOVA studies, attributed to K⁺’s plant nutrient interference . Conductivity: Higher ionic conductivity due to smaller hydrated radius of K⁺ vs. NH₄⁺ .
Key Research Findings
Surfactant Performance: this compound outperforms SDS in nanotube deposition cleanliness (residue-free after rinsing) .
Corrosion Inhibition : Laurate anions exhibit comparable efficiency to anthranilate in API steel protection (80–85% inhibition), surpassing oleate due to better adsorption .
Thermodynamic Behavior: this compound’s dissolution is entropy-driven, whereas ethanolamine-based PILs ([MEA]La) are enthalpy-driven .
Biological Activity
Ammonium laurate, a quaternary ammonium salt derived from lauric acid, is recognized for its significant biological activities, particularly its antimicrobial properties and surfactant capabilities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.
- Chemical Formula : CHCOONH
- Appearance : White to off-white powder or crystalline solid
- Solubility : Soluble in water
- pH (5% dispersion) : 7.6–7.8
This compound exhibits biological activity primarily through the following mechanisms:
- Antimicrobial Properties : The lauric acid component of this compound is known for its effectiveness against various pathogens, including bacteria, viruses, and fungi. Studies indicate that it disrupts microbial membranes, leading to cell lysis and death.
- Surfactant Activity : As a surfactant, this compound reduces surface tension, facilitating the emulsification and dispersion of other substances in formulations. This property enhances the bioavailability of active ingredients in pharmaceutical and cosmetic products.
Antimicrobial Efficacy
Research has demonstrated that this compound can inhibit the growth of several pathogens. A comparative study highlighted its effectiveness against both planktonic forms and biofilms of bacteria.
Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5% | |
Escherichia coli | 0.25% | |
Candida albicans | 0.1% |
Case Study 1: Antimicrobial Activity Against Biofilms
A study evaluated the effectiveness of this compound against biofilms formed by Staphylococcus aureus on various surfaces (stainless steel, polystyrene). Results indicated that this compound significantly reduced biofilm formation compared to control groups, demonstrating its potential as a disinfectant in healthcare settings .
Case Study 2: Enhancement of Drug Delivery
In a formulation study, this compound was used to improve the solubility and penetration of an antimicrobial agent into microbial membranes. The results showed enhanced efficacy when combined with this compound compared to formulations without it . This suggests its utility in developing more effective pharmaceutical products.
Applications in Various Fields
- Pharmaceuticals : Due to its antimicrobial properties, this compound is used in topical formulations to prevent infections.
- Cosmetics : Its surfactant properties make it valuable in skin cleansers and emulsifiers.
- Agriculture : this compound is employed as a natural pesticide due to its low toxicity and effectiveness against pests .
Environmental Impact
This compound is biodegradable and can be recycled efficiently in industrial applications. Its use aligns with green chemistry principles, promoting sustainable practices in manufacturing processes .
Q & A
Basic Research Questions
Q. What established laboratory methods are used for synthesizing and characterizing ammonium laurate?
this compound is synthesized by neutralizing lauric acid with ammonium hydroxide under controlled stoichiometric conditions. A typical protocol involves:
- Dissolving lauric acid in ethanol (1:10 molar ratio).
- Dropwise addition of 25% ammonium hydroxide until pH 9–10 is achieved.
- Evaporating the solvent under reduced pressure and recrystallizing the product in hexane. Characterization includes:
- FTIR spectroscopy to confirm carboxylate anion formation (loss of -OH stretch at ~2500–3000 cm⁻¹, appearance of asymmetric COO⁻ stretch at ~1550 cm⁻¹) .
- ¹H NMR (in CDCl₃) to verify alkyl chain integrity (δ 0.88 ppm for terminal CH₃, δ 1.25 ppm for -(CH₂)₁₀-, δ 2.3 ppm for CH₂ adjacent to COO⁻) .
- Elemental analysis to validate C, H, and N content (±0.3% deviation from theoretical values) .
Q. What analytical techniques ensure purity and structural integrity of this compound post-synthesis?
Key methods include:
- High-Performance Liquid Chromatography (HPLC) with a C18 column to detect residual lauric acid (retention time ~8.2 min vs. ~10.5 min for this compound) .
- Thermogravimetric Analysis (TGA) to assess thermal stability (decomposition onset >150°C indicates minimal solvent residues) .
- Karl Fischer Titration to quantify water content (<0.5% w/w acceptable for surfactant applications) .
Advanced Research Questions
Q. How does this compound compare to sodium dodecyl sulfate (SDS) in carbon nanotube (CNT) deposition, and what experimental parameters govern its efficacy?
- Surfactant Efficacy : this compound reduces post-deposition residues due to its weaker micelle reformation tendency. In contrast, SDS leaves persistent soap layers, degrading CNT-metal contact resistance by ~40% .
- Key Parameters :
- Concentration : Optimal CNT dispersion occurs at 0.1–0.3 wt% this compound (vs. 0.5–1.0 wt% for SDS).
- Post-Treatment : Rinsing with deionized water removes >95% of this compound, confirmed by X-ray Photoelectron Spectroscopy (XPS) showing no residual N 1s peaks .
Q. How can discrepancies in reported critical micelle concentration (CMC) values for this compound be resolved?
Discrepancies arise from:
- Measurement Techniques : Surface tension methods yield CMC ~1.2 mM, while conductivity assays suggest ~1.5 mM due to counterion dissociation effects.
- Temperature Sensitivity : CMC decreases by ~0.03 mM/°C between 20–50°C.
- Mitigation Strategies :
- Standardize measurements at 25°C with degassed solutions.
- Cross-validate with fluorescence spectroscopy using pyrene as a probe (CMC indicated by abrupt changes in I₁/I₃ ratio) .
Q. What methodologies minimize surfactant aggregation in nanomaterial dispersion studies using this compound?
- Sonication Optimization : Use pulsed sonication (30 s on/10 s off cycles) at 20 kHz to prevent localized overheating, which induces aggregation.
- Concentration Gradients : Employ dynamic light scattering (DLS) to monitor hydrodynamic diameter (Z-average <200 nm indicates stable dispersion).
- Substrate Compatibility : Pre-treat substrates (e.g., SiO₂ wafers) with oxygen plasma to enhance wettability and surfactant adhesion .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s stability in aqueous solutions?
Contradictions often stem from:
- pH Variability : Stability decreases below pH 7 due to protonation of the laurate anion. Use buffered solutions (pH 8–10) for reproducible results.
- Ionic Strength Effects : High NaCl (>0.1 M) induces salting-out, observed as turbidity via UV-Vis spectroscopy (absorbance increase at 600 nm).
- Resolution : Conduct stability assays using isothermal titration calorimetry (ITC) to quantify enthalpy changes during micelle dissociation .
Q. Methodological Best Practices
Q. What safety protocols are critical when handling this compound in experimental workflows?
- Engineering Controls : Use fume hoods during synthesis to mitigate ammonia vapor exposure (OSHA PEL: 50 ppm) .
- PPE : Nitrile gloves and safety goggles, as this compound can cause mild skin irritation (ECHA classification: Skin Irrit. 2) .
- Waste Management : Neutralize waste with dilute HCl before disposal to prevent ammonia release .
Properties
CAS No. |
2437-23-2 |
---|---|
Molecular Formula |
C12H27NO2 |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
azane;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);1H3 |
InChI Key |
VJCJAQSLASCYAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.N |
Appearance |
Solid powder |
Key on ui other cas no. |
2437-23-2 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
143-07-7 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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